![molecular formula C14H14N2O2 B6259862 4-{[(2-hydroxyphenyl)methyl]amino}benzamide CAS No. 1021124-73-1](/img/no-structure.png)
4-{[(2-hydroxyphenyl)methyl]amino}benzamide
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Description
“4-{[(2-hydroxyphenyl)methyl]amino}benzamide” is a chemical compound with the CAS Number: 1021124-73-1 . It has a molecular weight of 242.28 . The compound is also known by its IUPAC name, 4-[(2-hydroxybenzyl)amino]benzamide .
Molecular Structure Analysis
The InChI code for “4-{[(2-hydroxyphenyl)methyl]amino}benzamide” is 1S/C14H14N2O2/c15-14(18)10-5-7-12(8-6-10)16-9-11-3-1-2-4-13(11)17/h1-8,16-17H,9H2,(H2,15,18) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(2-hydroxyphenyl)methyl]amino}benzamide” include a molecular weight of 242.28 .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including “4-{[(2-hydroxyphenyl)methyl]amino}benzamide”, have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelators, helping to neutralize harmful free radicals in the body and prevent oxidative stress .
Antibacterial Activity
These compounds have also demonstrated antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria, making them potential candidates for the development of new antibacterial drugs .
Proteasome Inhibition
“4-{[(2-hydroxyphenyl)methyl]amino}benzamide” has been studied for its ability to act as a proteasome inhibitor. Proteasomes play a critical role in controlling the cell cycle, and their malfunction has been linked to various diseases, including cancer.
Cancer Treatment
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Recently, amide compounds have been used in drug discovery . The diverse biological activities of “4-{[(2-hydroxyphenyl)methyl]amino}benzamide” make it a promising candidate for the development of new therapeutic agents .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(2-hydroxyphenyl)methyl]amino}benzamide involves the reaction of 4-aminobenzamide with 2-hydroxybenzyl chloride in the presence of a base to form the intermediate 4-{[(2-hydroxyphenyl)methyl]amino}benzamide.", "Starting Materials": [ "4-aminobenzamide", "2-hydroxybenzyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzamide in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. NaOH, KOH) to the solution.", "Step 2: Add 2-hydroxybenzyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
1021124-73-1 |
Product Name |
4-{[(2-hydroxyphenyl)methyl]amino}benzamide |
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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